molecular formula C6H4BrN3O B7964445 6-bromo-Furo[2,3-d]pyrimidin-4-amine

6-bromo-Furo[2,3-d]pyrimidin-4-amine

Cat. No.: B7964445
M. Wt: 214.02 g/mol
InChI Key: ITRVLNPBRIMFJA-UHFFFAOYSA-N
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Description

6-bromo-Furo[2,3-d]pyrimidin-4-amine is a heterocyclic compound that features a fused pyrimidine and furan ring system. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of a bromine atom at the 6-position and an amine group at the 4-position of the pyrimidine ring contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-Furo[2,3-d]pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of a suitable furan derivative, followed by cyclization and amination reactions. For instance, starting from 2-aminonicotinonitrile, the synthetic route includes bromination of the aromatic ring, condensation, cyclization, and Dimroth rearrangement . Microwave irradiation is often employed in the final steps to improve yields and reduce by-products .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-bromo-Furo[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include brominating agents (e.g., N-bromosuccinimide), bases (e.g., sodium hydroxide), and acids (e.g., hydrochloric acid). Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various 6-substituted derivatives, while cyclization reactions can produce fused heterocyclic compounds.

Scientific Research Applications

6-bromo-Furo[2,3-d]pyrimidin-4-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-Furo[2,3-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of protein kinases, which are essential for cell growth and differentiation . The compound’s ability to bind to these targets and modulate their activity is crucial for its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-Furo[2,3-d]pyrimidin-4-amine is unique due to the presence of the furan ring, which imparts distinct electronic and steric characteristics. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

IUPAC Name

6-bromofuro[2,3-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrN3O/c7-4-1-3-5(8)9-2-10-6(3)11-4/h1-2H,(H2,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITRVLNPBRIMFJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC2=NC=NC(=C21)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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